molecular formula C7H7ClO2S B1458252 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid CAS No. 1261769-27-0

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B1458252
CAS No.: 1261769-27-0
M. Wt: 190.65 g/mol
InChI Key: CGOUQQNIVWWNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid is a substituted thiophene derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery . The compound features a carboxylic acid group and a chlorine atom on the electron-rich thiophene ring, making it a valuable precursor for constructing more complex molecules via condensation, amidation, and nucleophilic substitution reactions . Thiophene scaffolds bearing 4,5-dimethyl substitutions, such as this one, are recognized as key intermediates in the synthesis of novel compounds with potential fungicidal activity . For instance, closely related 4,5-dimethylthiophene-3-carboxamide derivatives have been developed and claimed as effective fungicides in patent literature . Furthermore, the 2-chloro substituent offers a reactive site for further functionalization, allowing researchers to develop a diverse array of thiophene-based molecules for various applications, including medicinal chemistry and materials science. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOUQQNIVWWNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4,5-dimethylthiophene-3-carboxylic acid is a thiophene derivative characterized by a chlorine atom at the second position and two methyl groups at the fourth and fifth positions. Its molecular formula is C₇H₇ClO₂S, and it has garnered attention for its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article explores the compound's biological activity, synthesis, and related research findings.

The compound features a thiophene ring with a carboxylic acid group, which enhances its reactivity. The presence of both a chloro substituent and methyl groups contributes to its unique chemical properties. This structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activities

Research indicates that thiophene derivatives exhibit numerous biological activities, including:

  • Anticancer Properties : Thiophene derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses.
  • Antimicrobial Activity : They display effectiveness against various microbial strains.
  • Antihypertensive Effects : Some derivatives may contribute to lowering blood pressure.
  • Anti-atherosclerotic Properties : They may help prevent the buildup of plaques in arteries.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory responses
AntimicrobialEffective against various microbial strains
AntihypertensiveContributes to lowering blood pressure
Anti-atheroscleroticPrevents plaque buildup in arteries

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of thiophene-based compounds, including this compound.

  • In Vitro Studies : A study demonstrated that thiophene derivatives could inhibit specific cancer cell lines effectively. The compound's ability to disrupt cellular processes was linked to its structural features, particularly the carboxylic acid group which enhances interaction with biological targets .
  • Pharmacological Evaluation : Another study evaluated the pharmacological properties of similar thiophene compounds. Results indicated that modifications in substituents significantly affect their binding affinity and bioactivity against targets such as PD-L1, a critical checkpoint protein in cancer therapy .
  • Toxicity Assessments : Toxicity studies revealed that while some derivatives exhibited promising therapeutic effects, they also showed cytotoxicity at higher concentrations. This necessitates careful evaluation of dosage and administration routes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Halogenation Reactions : Chlorination of precursor thiophenes followed by carboxylation.
  • Methylation Techniques : Introduction of methyl groups via alkylation methods.
  • Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxyl group at the appropriate position.

Table 2: Synthesis Routes

Synthesis MethodDescription
HalogenationChlorination followed by carboxylation
MethylationAlkylation methods to introduce methyl groups
CarboxylationUse of carboxylic acid derivatives

Scientific Research Applications

Chemical Synthesis

The primary application of 2-chloro-4,5-dimethylthiophene-3-carboxylic acid lies in its role as an intermediate in organic synthesis. Its chemical reactivity is attributed to the presence of both the carboxylic acid group and the chloro substituent, allowing it to participate in various reactions:

  • Esterification : The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
  • Decarboxylation : Under certain conditions, the carboxylic acid group can be removed, leading to the formation of thiophene derivatives.

These reactions make this compound a valuable building block for synthesizing more complex organic molecules.

Agrochemical Applications

The compound also holds potential in agriculture as a precursor for developing fungicides. Thiophene rings are commonly found in many fungicidal agents due to their ability to disrupt fungal cell functions:

  • Fungicides : this compound can be utilized to synthesize novel fungicides that target specific plant pathogens. Research has shown that related thiophene compounds can effectively control diseases such as Take-All disease in crops .

Material Science

Beyond biological applications, this compound may find use in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity due to the inherent characteristics of thiophene derivatives.

Case Studies and Research Findings

StudyFocusFindings
Study on Thiophene DerivativesAntiviral ActivityDemonstrated that certain thiophenes inhibit H5N1 virus effectively .
Synthesis of FungicidesAgrochemical ApplicationsDeveloped novel fungicides from thiophene intermediates .
Medicinal Chemistry ResearchAnti-inflammatory EffectsExplored potential anti-inflammatory properties of thiophene compounds .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a substituted thiophene ring with methyl groups at positions 4 and 5.
  • Introduction of a chloro substituent at position 2.
  • Installation of a carboxylic acid group at position 3.

Two main approaches are reported:

Detailed Preparation Methods

Preparation via Mercaptoketone and Acrylate Cyclization

This method involves the reaction of an alpha-mercaptoketone (e.g., 3-mercapto-2-butanone) with an acrylate (e.g., methyl-3-methoxyacrylate) in the presence of an alkoxide base catalyst to form a substituted tetrahydrothiophene intermediate, which is then converted to the aromatic thiophene carboxylate by acid treatment.

  • Catalysts: Sodium methoxide (NaOMe) or other alkoxide bases (e.g., sodium t-amylate, potassium t-butoxide)
  • Solvents: Aprotic solvents such as toluene, chlorobenzene, heptane, or xylene
  • Reaction Conditions:
    • Base catalyst amount: 0.025–0.2 equivalents relative to mercaptoketone
    • Temperature: 25–35 °C during addition of acrylate
    • Stirring for 21 hours at room temperature after addition
  • Workup: Neutralization with concentrated hydrochloric acid, phase separation, washing with sodium bicarbonate, drying, and distillation to isolate 3-carbomethoxy-4,5-dimethylthiophene intermediate
  • Conversion: Treatment with strong acid (e.g., sulfuric acid, phosphoric acid, or methanesulfonic acid) to aromatize the intermediate to thiophene

This method yields high purity thiophene carboxylates that can be further functionalized.

Alternative Synthetic Routes

  • Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by alkali hydrolysis to obtain the carboxylic acid.
  • Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carbonation and acid-base treatment.
  • Oxidation of 5-chloro-2-acetylthiophene with sodium chlorite and potassium dihydrogen phosphate system.

These methods offer alternative pathways but may involve more steps or harsher conditions.

Summary Table of Preparation Methods

Method Key Reactants Catalysts/Conditions Advantages Yield/Purity
Mercaptoketone + Acrylate Cyclization 3-mercapto-2-butanone + methyl-3-methoxyacrylate Alkoxide base (NaOMe), aprotic solvents, acid aromatization Mild conditions, high selectivity High (not specified)
One-pot Chlorination-Carboxylation 2-thiophenecarboxaldehyde + Cl2 + NaOH Chlorination at low temp, base hydrolysis, solvent extraction One-pot, scalable, high purity ~92% purity by HPLC
Friedel-Crafts Acylation + Hydrolysis 2-chlorothiophene + trichloroacetyl chloride AlCl3 catalyst, alkali hydrolysis Established method High (98.8% reported)
Grignard + Carbonation 5-chloro-2-bromothiophene + Mg + CO2 Grignard reagent formation Direct carboxylation Not specified
Oxidation of Acetylthiophene 5-chloro-2-acetylthiophene + NaClO2 Oxidation with sodium chlorite Simple oxidation step Not specified

Research Findings and Notes

  • The mercaptoketone-acrylate method is favored for producing methyl-substituted thiophene carboxylates that serve as intermediates for fungicide synthesis.
  • The one-pot chlorination-carboxylation method offers a streamlined synthesis of chlorinated thiophene carboxylic acids with good control over reaction parameters and high purity products, suitable for industrial-scale synthesis.
  • Alternative methods such as Friedel-Crafts acylation provide high yields but require handling of corrosive reagents and strict control of reaction conditions.
  • Purification typically involves solvent extraction, pH adjustment, recrystallization, and drying to achieve high purity suitable for further chemical transformations.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves chlorination of 4,5-dimethylthiophene-3-carboxylic acid. Electrophilic substitution using CuCl₂/NaNO₂/HCl under acidic conditions (e.g., HCl in water) is effective for regioselective chlorination at position 2, as demonstrated in analogous benzoic acid derivatives . Alternative methods, such as thionyl chloride (SOCl₂) activation of the carboxylic acid group, may precede chlorination steps. Reaction temperature (e.g., reflux in toluene) and stoichiometric control minimize by-products like di- or tri-chlorinated analogs. Post-synthesis purification via recrystallization (toluene/ether) or silica gel chromatography ensures >95% purity .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Answer:

  • NMR : ¹H NMR identifies methyl groups as singlets (δ 2.1–2.4 ppm) and thiophene protons as deshielded signals (δ 6.8–7.5 ppm). ¹³C NMR confirms the carboxylic carbon at ~165–170 ppm .
  • IR : O-H stretches (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) validate the carboxylic acid group .
  • X-ray crystallography : Resolves dihedral angles (e.g., 6.8° between carboxylic group and thiophene ring) and hydrogen-bonded dimerization patterns, as seen in related structures .

Q. How should researchers purify this compound to achieve high purity?

Answer:

  • Liquid-liquid extraction : Use diethyl ether to isolate the acid from aqueous layers after chlorination .
  • Recrystallization : Slow evaporation of toluene solutions yields single crystals suitable for XRD .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .

Q. What are the stability considerations for storing this compound?

Answer: The compound is hygroscopic and prone to decarboxylation under prolonged heat. Store in airtight containers at 2–8°C with desiccants. Avoid exposure to strong bases or oxidizing agents, which degrade the thiophene ring .

Advanced Research Questions

Q. How do electronic and steric effects of the 4,5-dimethyl groups influence chlorination regioselectivity at position 2?

Answer:

  • Electronic effects : Methyl groups donate electron density via σ-induction, deactivating the thiophene ring. However, steric hindrance at positions 4 and 5 directs electrophiles to the less hindered position 2.
  • Experimental validation : Competitive chlorination studies with monosubstituted analogs (e.g., 4-methyl vs. 5-methyl) using CuCl₂/NaNO₂ show >80% selectivity for position 2, confirmed by LC-MS .

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for bond angles?

Answer: Discrepancies (e.g., dihedral angles deviating from DFT-optimized geometries) require:

  • High-resolution XRD : Ensure data with R-factors <5% to validate experimental metrics .
  • Solid-state NMR : ¹³C CP/MAS detects crystal packing effects influencing bond distortions .
  • DFT-D3 calculations : Incorporate dispersion forces to model intermolecular interactions in the crystal lattice .

Q. What mechanistic insights explain side-product formation during chlorination, and how can they be mitigated?

Answer:

  • By-products : Di-chlorinated derivatives arise from overhalogenation; trifluoroacetic acid (TFA) adducts form via Friedel-Crafts acylation if SOCl₂ is used.
  • Mitigation : Use substoichiometric Cl₂ equivalents (1.1–1.3 eq) and low temperatures (0–5°C) to suppress multiple substitutions. Additive scavengers (e.g., NaHCO₃) quench excess electrophiles .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

Answer: The carboxylic acid serves as a precursor for:

  • Thienopyrimidines : Condensation with amidines yields antitumor agents, as demonstrated in ethyl ester analogs .
  • Amide derivatives : Coupling with amines via EDC/HOBt generates protease inhibitors, validated by in vitro assays .

Q. What comparative reactivity trends are observed between this compound and its non-chlorinated analog?

Answer:

  • Solubility : The chloro derivative exhibits lower solubility in polar solvents (e.g., water) due to increased hydrophobicity.
  • Acidity : Chlorine’s electron-withdrawing effect enhances carboxylic acid acidity (pKa ~2.5 vs. ~3.0 for the non-chlorinated analog) .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

Answer:

  • Optimize stoichiometry : Scale-dependent inefficiencies arise from mixing limitations; use semi-batch addition of NaNO₂/CuCl₂.
  • Catalyst recycling : Recover CuCl₂ via aqueous extraction to reduce costs .
  • Process analytics : In-line FTIR monitors reaction progression, enabling real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 2
2-Chloro-4,5-dimethylthiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.